molecular formula C24H32F3N3O2 B6024243 ethyl 1-[[3-(2-methylpropyl)-1H-pyrazol-5-yl]methyl]-4-[[3-(trifluoromethyl)phenyl]methyl]piperidine-4-carboxylate

ethyl 1-[[3-(2-methylpropyl)-1H-pyrazol-5-yl]methyl]-4-[[3-(trifluoromethyl)phenyl]methyl]piperidine-4-carboxylate

Cat. No.: B6024243
M. Wt: 451.5 g/mol
InChI Key: MAVDXYGLAMNXBJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 1-[[3-(2-methylpropyl)-1H-pyrazol-5-yl]methyl]-4-[[3-(trifluoromethyl)phenyl]methyl]piperidine-4-carboxylate is a complex organic compound that belongs to the class of piperidine carboxylates. This compound is characterized by its unique structure, which includes a piperidine ring, a pyrazole moiety, and a trifluoromethyl-substituted phenyl group. It is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 1-[[3-(2-methylpropyl)-1H-pyrazol-5-yl]methyl]-4-[[3-(trifluoromethyl)phenyl]methyl]piperidine-4-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Pyrazole Moiety: The pyrazole ring can be synthesized through the reaction of hydrazine with an appropriate β-diketone under acidic conditions.

    Alkylation of the Pyrazole: The pyrazole is then alkylated with 2-methylpropyl bromide in the presence of a base such as potassium carbonate.

    Formation of the Piperidine Ring: The piperidine ring is synthesized through a Mannich reaction involving formaldehyde, an amine, and a ketone.

    Coupling of the Pyrazole and Piperidine Rings: The alkylated pyrazole is coupled with the piperidine ring using a suitable coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC).

    Introduction of the Trifluoromethyl-Substituted Phenyl Group:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-[[3-(2-methylpropyl)-1H-pyrazol-5-yl]methyl]-4-[[3-(trifluoromethyl)phenyl]methyl]piperidine-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the trifluoromethyl-substituted phenyl group.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

    Hydrolysis: Sodium hydroxide in water.

Major Products

    Oxidation: Corresponding ketones or carboxylic acids.

    Reduction: Corresponding alcohols.

    Substitution: Substituted derivatives with different functional groups.

    Hydrolysis: Corresponding carboxylic acid and ethanol.

Scientific Research Applications

Ethyl 1-[[3-(2-methylpropyl)-1H-pyrazol-5-yl]methyl]-4-[[3-(trifluoromethyl)phenyl]methyl]piperidine-4-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including anti-inflammatory and analgesic properties.

    Medicine: Explored as a potential therapeutic agent for various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ethyl 1-[[3-(2-methylpropyl)-1H-pyrazol-5-yl]methyl]-4-[[3-(trifluoromethyl)phenyl]methyl]piperidine-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Ethyl 1-[[3-(2-methylpropyl)-1H-pyrazol-5-yl]methyl]-4-[[3-(trifluoromethyl)phenyl]methyl]piperidine-4-carboxylate can be compared with other similar compounds, such as:

    Ethyl 1-[[3-(2-methylpropyl)-1H-pyrazol-5-yl]methyl]-4-phenylpiperidine-4-carboxylate: Lacks the trifluoromethyl group, which may affect its chemical and biological properties.

    Ethyl 1-[[3-(2-methylpropyl)-1H-pyrazol-5-yl]methyl]-4-[[3-(chloromethyl)phenyl]methyl]piperidine-4-carboxylate: Contains a chloromethyl group instead of a trifluoromethyl group, which can influence its reactivity and interactions.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

ethyl 1-[[3-(2-methylpropyl)-1H-pyrazol-5-yl]methyl]-4-[[3-(trifluoromethyl)phenyl]methyl]piperidine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H32F3N3O2/c1-4-32-22(31)23(15-18-6-5-7-19(13-18)24(25,26)27)8-10-30(11-9-23)16-21-14-20(28-29-21)12-17(2)3/h5-7,13-14,17H,4,8-12,15-16H2,1-3H3,(H,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAVDXYGLAMNXBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1(CCN(CC1)CC2=CC(=NN2)CC(C)C)CC3=CC(=CC=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H32F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.